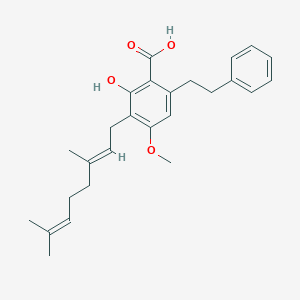

Amorfrutin B

描述

阿莫弗鲁丁B 是一种从植物紫穗槐(Amorpha fruticosa)的果实、茎和叶中分离得到的天然化合物。它属于间苯二酚酸酯类,以其香叶基联苄骨架为特征。 阿莫弗鲁丁B 因其强大的生物活性而备受关注,包括抗炎、抗菌和神经保护作用 .

准备方法

合成路线和反应条件: 阿莫弗鲁丁B 的全合成涉及从 2,2,6-三甲基-4H-1,3-二恶英-4-酮开始的仿生方法。 合成中的关键步骤是高度区域选择性的钯催化香叶基迁移-脱羧-环芳构化级联反应 . 这种方法有效地构建了香叶基联苄骨架,这是许多天然产物中常见的基序。

工业生产方法: 阿莫弗鲁丁B 的工业生产通常涉及从植物紫穗槐(Amorpha fruticosa)中提取和纯化。该过程包括溶剂提取、色谱分离和结晶,以获得纯阿莫弗鲁丁B。合成生物学和代谢工程的进步可能会在未来提供替代生产方法。

化学反应分析

反应类型: 阿莫弗鲁丁B 会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 亲电芳香取代反应可以在芳香环上引入不同的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在酸性或碱性条件下使用溴、氯和硝化剂等试剂。

主要产物: 这些反应形成的主要产物包括醌、二氢衍生物和各种取代的芳香化合物。

科学研究应用

Neuroprotective Properties

Amorfrutin B is recognized for its neuroprotective effects, particularly against hypoxia and ischemia-induced neuronal damage. Research indicates that this compound functions as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in cellular survival and metabolism.

Case Study: Stroke Models

In a study involving mouse models of stroke, this compound was administered six hours post-injury. The results demonstrated a marked reduction in neuronal apoptosis and improved mitochondrial integrity, suggesting its potential as a therapeutic agent for stroke treatment .

Metabolic Disease Management

This compound has also shown promise in managing metabolic diseases such as insulin resistance and type 2 diabetes. Its ability to selectively activate PPARγ without the adverse effects associated with traditional thiazolidinedione (TZD) drugs positions it as a safer alternative.

Key Findings

- Insulin Sensitivity Improvement : In vivo studies on insulin-resistant mice revealed that this compound significantly enhanced insulin sensitivity and glucose tolerance without causing weight gain or fluid retention—common side effects of TZDs .

- Lipid Metabolism Regulation : The compound also positively influences lipid profiles, making it a candidate for addressing metabolic dysregulation associated with obesity and diabetes .

Pharmacological Profile

This compound exhibits a favorable pharmacological profile characterized by:

- High Lipophilicity : This property allows it to cross the blood-brain barrier effectively, making it suitable for central nervous system applications .

- Selective PPARγ Modulation : With low nanomolar binding affinity to PPARγ, this compound selectively modulates receptor activity, enhancing its therapeutic potential while minimizing side effects .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

作用机制

阿莫弗鲁丁B 主要通过调节过氧化物酶体增殖物激活受体γ (PPARγ) 发挥其作用。 它作为该受体的选择性调节剂发挥作用,影响与炎症、线粒体功能和细胞增殖相关的基因表达 . 该化合物还影响基因甲基化和微RNA调控,这有助于其神经保护和抗炎特性 .

类似化合物:

阿莫弗鲁丁A: 阿莫弗鲁丁家族的另一个成员,具有类似的生物活性。

噻唑烷二酮: 用于治疗糖尿病的合成 PPARγ 激动剂,如罗格列酮。

比较: 阿莫弗鲁丁B 由于其天然来源和对 PPARγ 的选择性调节而独一无二,与合成噻唑烷二酮相比,这可能提供更安全的药理学特征 . 与噻唑烷二酮不同,阿莫弗鲁丁B 不会引起体重增加,并具有肝脏保护作用 .

相似化合物的比较

Amorfrutin A: Another member of the amorfrutin family with similar biological activities.

Thiazolidinediones: Synthetic PPARγ agonists used in the treatment of diabetes, such as rosiglitazone.

Comparison: Amorfrutin B is unique due to its natural origin and selective modulation of PPARγ, which may offer a safer pharmacological profile compared to synthetic thiazolidinediones . Unlike thiazolidinediones, this compound does not induce weight gain and has liver-protecting properties .

生物活性

Amorfrutin B, a compound derived from the plant Amorpha fruticosa, has garnered attention for its biological activities, particularly its neuroprotective effects and role as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ). This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications.

-

Neuroprotection : this compound has been shown to protect neurons from hypoxia and ischemia. In experimental models, it significantly improved neuronal cell viability and mitochondrial integrity when administered up to six hours post-injury. The compound achieves this by:

- Inhibiting Apoptosis : this compound decreases the expression of pro-apoptotic factors like BAX while increasing anti-apoptotic factors such as BCL2, leading to a reduced BAX/BCL2 ratio, which is crucial in preventing cell death during hypoxic conditions .

- Regulating Autophagy : The compound modulates autophagy-related processes, evidenced by changes in the expression levels of autophagy-related genes and proteins .

- PPARγ Modulation : As a selective PPARγ modulator, this compound activates this receptor in a tissue-specific manner, which is believed to contribute to its neuroprotective effects. This selective activation avoids the common side effects associated with full PPARγ agonists, such as weight gain and fluid retention .

- Oxidative Stress Reduction : this compound has demonstrated the ability to inhibit reactive oxygen species (ROS) activity, thereby reducing oxidative stress and DNA damage in neuronal cells subjected to hypoxic and ischemic conditions .

In Vitro Studies

- Cell Viability : In cultured neuronal cells exposed to hypoxia/ischemia, treatment with this compound resulted in a significant reduction in lactate dehydrogenase (LDH) release, indicating decreased cell damage. The compound improved cell viability by counteracting the degenerative effects induced by hypoxic conditions .

- Microglial Response : this compound also affects microglial cells, which are critical for the brain's response to injury. It reduces inflammation and modulates mitochondrial function within these cells during hypoxic events .

In Vivo Studies

- Animal Models : Animal studies have shown that this compound improves metabolic parameters in models of insulin resistance and liver disease without adverse effects typical of other PPARγ-targeting drugs. For example, male mice on a high-fat diet exhibited improved insulin sensitivity and glucose tolerance following treatment with this compound .

Case Studies

- Neuroprotective Effects in Stroke Models :

- Potential for Treating Metabolic Disorders :

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro | Reduced LDH release; increased cell viability; modulation of apoptosis and autophagy pathways |

| In Vivo | Improved insulin sensitivity; liver protection; neuroprotection in stroke models |

| Mechanism | PPARγ modulation; oxidative stress reduction; anti-inflammatory effects on microglia |

属性

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNIJLWIVUCTHW-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。